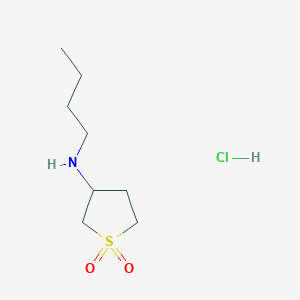

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of N-butylamine with 1,1-dioxidotetrahydrothiophene under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride may possess anticancer properties by inhibiting anti-apoptotic Bcl-2 proteins. These proteins are known to play a crucial role in cancer cell survival, and their inhibition can lead to increased apoptosis in cancer cells. Studies suggest that compounds with similar structures have shown promise in treating various cancers, including those mediated by lipid kinases .

Anti-inflammatory Applications

The compound has been investigated for its potential to treat inflammatory diseases. By inhibiting specific pathways involved in inflammation, it may serve as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism of action typically involves the modulation of cytokine production and signaling pathways associated with inflammation .

Viral Infections

Another significant application of this compound is its potential role in treating viral infections, including HIV. Research has shown that compounds targeting bromodomain and extraterminal (BET) proteins can inhibit viral transcription, thus offering a novel approach to antiviral therapy .

GABA Receptor Modulation

This compound has been explored for its effects on GABA receptors, particularly as a potential inverse agonist at the GABA A α5 receptor. This modulation could enhance cognitive functions while minimizing proconvulsant effects associated with traditional benzodiazepines. Such properties make it a candidate for treating cognitive disorders like Alzheimer's disease and schizophrenia .

Neuroprotective Effects

The compound's neuroprotective properties are under investigation for their potential to treat neurodegenerative diseases. By reducing oxidative stress and promoting neuronal survival, it may contribute to therapies aimed at conditions such as Parkinson's disease and multiple sclerosis .

Skin Bioavailability and Efficacy

In cosmetic science, this compound is being studied for its skin bioavailability and efficacy in topical formulations. Its ability to penetrate skin layers effectively can enhance the delivery of active ingredients in dermatological products, making it valuable for anti-aging and moisturizing formulations .

Stability and Safety Assessments

Cosmetic products containing this compound must undergo rigorous safety assessments to ensure stability and efficacy. Regulatory frameworks require comprehensive testing to evaluate the safety of new formulations before market introduction .

Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : Trials focusing on its role as an adjunct therapy in combination with existing chemotherapeutic agents.

- Cognitive Enhancement : Studies evaluating the cognitive effects of GABA receptor modulation in patients with cognitive deficits.

Cosmetic Applications

Case studies on cosmetic formulations highlight the compound's effectiveness in improving skin hydration and elasticity when used in topical products. These studies often employ controlled clinical settings to measure outcomes related to skin health over time.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride: This compound has a similar structure but includes a methoxybenzyl group instead of a butyl group.

3-n-Butylamino-sulfolan: Another related compound with a similar core structure but different substituents.

Uniqueness

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is unique due to its specific combination of a butyl group and a dioxidotetrahydrothienyl moiety. This unique structure allows it to interact with proteins in ways that other similar compounds may not, making it particularly valuable for proteomics research .

Biologische Aktivität

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C8H18ClNO2S

- Molecular Weight : 227.75 g/mol

- CAS Number : 5553-21-9

1. Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, with lethal concentrations (LC50) evaluated against different strains.

| Compound | Strain | LC50 (µM) | Reference |

|---|---|---|---|

| This compound | NINOA | 38.9 | |

| This compound | INC-5 | 81.5 | |

| Benznidazole (reference) | NINOA | 130.7 | |

| Nifurtimox (reference) | INC-5 | 139.4 |

The compound's mechanism of action appears to involve inhibition of trypanothione reductase (TcTR), an enzyme critical for the survival of the parasite. Molecular docking studies indicated that the compound binds effectively to the active site of TcTR, suggesting a potential therapeutic pathway.

2. Anticancer Activity

In addition to its antiparasitic effects, this compound has been evaluated for anticancer properties. The compound was tested against various cancer cell lines using MTT assays, revealing notable cytotoxicity.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Study 1: Trypanocidal Activity

A recent study evaluated a series of n-butyl derivatives against T. cruzi. The most effective compounds were those with aromatic substituents, which enhanced biological activity compared to simpler structures.

Case Study 2: Anticancer Efficacy

In a screening of compounds against the NCI-60 human tumor cell line panel, this compound exhibited significant growth inhibition across multiple cancer types, indicating its potential as a multitarget therapeutic agent.

Eigenschaften

IUPAC Name |

N-butyl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOZKYERQICPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.